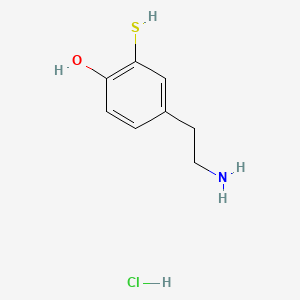

3-Mercaptotyramine Hydrochloride

Description

Historical Context in Thiol-Containing Phenylethylamine Studies

Structural Significance within Biogenic Amine Analog Chemistry

The structural significance of 3-Mercaptotyramine hydrochloride lies in its identity as a dopamine (B1211576) analog. scbt.com It mimics the structure of dopamine, with a key difference being the substitution of one of the hydroxyl groups on the catechol ring with a mercapto (thiol) group. This substitution has profound implications for the molecule's electronic and steric properties. The thiol group is less polarized than the hydroxyl group and is a better nucleophile. These differences can alter the compound's binding affinity and reactivity with enzymes and receptors.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is crucial for its use in experimental research settings. The core structure, 4-(2-aminoethyl)-2-mercaptophenol, provides a scaffold that can be further modified to probe the structural requirements for interaction with specific biological targets.

Overview of Academic Research Trajectories for Related Compounds

The academic research trajectories for compounds related to this compound have largely focused on their potential as inhibitors of catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic degradation of catecholamines, including dopamine. By inhibiting COMT, the synaptic availability of these neurotransmitters can be prolonged. This has significant therapeutic implications, particularly in conditions like Parkinson's disease where dopamine levels are depleted.

Research in this area has explored a variety of structural analogs to identify potent and selective COMT inhibitors. These investigations have systematically modified the phenylethylamine backbone, the nature and position of substituents on the aromatic ring, and the functional groups that mimic the catechol moiety. The overarching goal has been to develop compounds with improved pharmacokinetic and pharmacodynamic profiles compared to early COMT inhibitors. The study of thiol-containing analogs like 3-Mercaptotyramine contributes to a deeper understanding of the enzyme's active site and the molecular interactions necessary for effective inhibition.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 37736-93-9 |

| Molecular Formula | C₈H₁₁NOS·HCl |

| Molecular Weight | 205.71 g/mol |

| Alternate Name | 4-(2-Aminoethyl)-2-mercaptophenol hydrochloride |

Spectroscopic Data for this compound (Predicted)

| Spectroscopic Data | Predicted Peaks and Assignments |

| ¹H NMR | δ (ppm): ~ 2.8-3.2 (m, 4H, -CH₂CH₂-) ~ 6.7-7.2 (m, 3H, Ar-H) ~ 8.0 (br s, 3H, -NH₃⁺) ~ 9.5 (s, 1H, Ar-OH) ~ 3.4 (s, 1H, Ar-SH) |

| FTIR | ν (cm⁻¹): ~ 3200-3400 (br, O-H stretch) ~ 2550-2600 (w, S-H stretch) ~ 2800-3100 (m, C-H stretch, amine salt) ~ 1500-1600 (m, C=C aromatic stretch) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-aminoethyl)-2-sulfanylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPBZPYBTMVFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)S)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Mercaptotyramine Hydrochloride

Established Synthetic Pathways and Chemical Transformations

The synthesis of 3-Mercaptotyramine hydrochloride is a multi-step process that typically commences with a readily available precursor, tyramine (B21549). The key transformation involves the regioselective introduction of a thiol group onto the phenolic ring. A well-established and effective method for this transformation is the Newman-Kwart rearrangement.

Protection of the primary amino group of the starting material, tyramine.

Formation of an O-aryl thiocarbamate at the phenolic hydroxyl group.

Thermal or catalyzed Newman-Kwart rearrangement to form the S-aryl thiocarbamate.

Hydrolysis of the thiocarbamate to yield the free thiol.

Deprotection of the amino group and subsequent formation of the hydrochloride salt.

Precursor Chemistry and Starting Materials Research

The primary and most logical starting material for the synthesis of this compound is tyramine . Tyramine is a naturally occurring monoamine compound and is commercially available, making it an economically viable precursor.

To prevent unwanted side reactions during the subsequent chemical transformations, the primary amino group of tyramine must be protected. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group . The protection of tyramine with di-tert-butyl dicarbonate (Boc₂O) proceeds under mild basic conditions to yield N-Boc-tyramine . This protected intermediate is stable under the conditions required for the subsequent thiocarbamate formation and rearrangement steps.

The key reagent for the introduction of the sulfur functionality is a thiocarbamoyl chloride , most commonly N,N-dimethylthiocarbamoyl chloride . This reagent reacts with the phenolic hydroxyl group of N-Boc-tyramine to form the corresponding O-aryl thiocarbamate.

Critical Reaction Steps and Reaction Conditions Optimization

The pivotal step in this synthetic sequence is the Newman-Kwart rearrangement . This intramolecular rearrangement involves the migration of the aryl group from the oxygen atom of the thiocarbamate to the sulfur atom, thus forming a more thermodynamically stable C=O bond.

Table 1: Critical Reaction Steps and Optimized Conditions

| Step | Reaction | Key Reagents and Conditions | Purpose |

| 1 | N-Protection | Tyramine, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine), Solvent (e.g., Dichloromethane) | To protect the reactive primary amino group. |

| 2 | O-Aryl Thiocarbamate Formation | N-Boc-tyramine, N,N-Dimethylthiocarbamoyl chloride, Base (e.g., DABCO or NaH), Solvent (e.g., DMF) | To introduce the thiocarbamate functionality at the phenolic hydroxyl group. |

| 3 | Newman-Kwart Rearrangement | O-(4-(2-(N-Boc-amino)ethyl)phenyl) N,N-dimethylthiocarbamate, High temperature (typically 200-300 °C) or Palladium catalyst (e.g., Pd(PPh₃)₄) at lower temperatures (~100 °C) | To achieve the O-to-S aryl migration, forming the S-aryl thiocarbamate. |

| 4 | Hydrolysis | S-(4-(2-(N-Boc-amino)ethyl)phenyl) N,N-dimethylthiocarbamate, Strong base (e.g., NaOH or KOH) in an alcoholic solvent | To cleave the thiocarbamate and generate the free thiol group. |

| 5 | Deprotection and Salt Formation | N-Boc-3-mercaptotyramine, Strong acid (e.g., HCl in dioxane or trifluoroacetic acid) | To remove the Boc protecting group and form the final hydrochloride salt for stability and ease of handling. |

Data derived from established principles of organic synthesis and the Newman-Kwart rearrangement.

Optimization of the Newman-Kwart rearrangement is crucial for achieving a good yield. The traditional thermal method requires high temperatures, which can sometimes lead to decomposition. The use of a palladium catalyst allows for significantly milder reaction conditions, which can be advantageous for substrates with sensitive functional groups.

Novel Approaches and Stereoselective Synthesis Research

While the Newman-Kwart rearrangement is a robust method, research into novel approaches for the synthesis of thiophenols continues. For the specific case of this compound, which is achiral, stereoselective synthesis is not a factor. However, for related chiral compounds, the development of stereoselective methods would be of significant interest.

Alternative methods for the introduction of a thiol group onto an aromatic ring include:

Directed ortho-metalation followed by reaction with a sulfur electrophile: This approach could offer high regioselectivity but may require careful optimization of the directing group and reaction conditions.

Thiolation using a sulfenating agent: Reagents like N-(phenylthio)succinimide can be used to introduce a thiol group, often under milder conditions than the Newman-Kwart rearrangement.

Currently, there is limited published research on novel or stereoselective synthetic routes specifically for this compound. The established pathway via the Newman-Kwart rearrangement remains the most practical and widely applicable method.

Scale-Up Considerations for Laboratory and Research Applications

For laboratory and research applications, the synthesis of this compound on a gram scale is often required. Several factors need to be considered for a successful scale-up:

Purity of Starting Materials: The purity of the initial tyramine and other reagents is critical to avoid the formation of impurities that can be difficult to remove in later stages.

Reaction Monitoring: Close monitoring of each reaction step by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to ensure complete conversion and identify any potential side products.

Purification: Chromatographic purification of the intermediates, particularly the N-Boc protected compounds, is often necessary to obtain high-purity final product. The final hydrochloride salt can typically be purified by recrystallization.

Safety: The handling of reagents like N,N-dimethylthiocarbamoyl chloride and strong acids and bases requires appropriate safety precautions, including the use of a fume hood and personal protective equipment. The high temperatures involved in the thermal Newman-Kwart rearrangement also necessitate careful control and monitoring.

Molecular Interactions and Chemical Reactivity of 3 Mercaptotyramine Hydrochloride

Thiol Group Reactivity: Oxidation-Reduction Potentials and Disulfide Formation Studies

The thiol (-SH) group is a dominant feature of 3-Mercaptotyramine's reactivity, primarily due to the sulfur atom's ability to participate in oxidation-reduction reactions. The deprotonated form of the thiol, the thiolate anion (S-), is a potent nucleophile and is readily oxidized.

A primary reaction of thiols is their oxidation to form disulfide bonds (-S-S-). This process is a crucial post-translational modification that stabilizes the structure of many proteins. nih.gov The oxidation of two thiol molecules (R-SH) results in the formation of a disulfide (R-S-S-R) and the release of two protons and two electrons. The reaction is reversible, with the disulfide bond being reducible back to two thiol groups. This redox equilibrium is central to the biological function of many thiol-containing molecules.

The rate of thiol-disulfide exchange is highly dependent on pH, as the reaction is typically initiated by the more reactive thiolate anion. nih.gov The Henderson-Hasselbalch equation dictates the concentration of the thiolate, and thus the reaction kinetics are governed by the pKa of the thiol group and the pH of the medium. nih.gov Furthermore, the oxidation of thiols can be catalyzed by traces of metal ions, such as copper (II) and iron (III), through reaction with ambient molecular oxygen. nih.gov

While specific oxidation-reduction potential data for 3-Mercaptotyramine is not extensively documented in publicly available literature, the principles governing thiol reactivity are well-established from studies on other sulfhydryl compounds like glutathione (B108866) and cysteine residues in proteins like albumin. nih.govmdpi.com The reactivity of the thiol group in albumin, for instance, changes sharply at pH values between 5 and 8, which is attributed to the ionization of the thiol group. nih.gov Disulfide bond formation can also be induced by specific solvents; for example, methanol (B129727) has been shown to induce disulfide bond formation between sulfhydryl groups in certain model compounds. researchgate.net

Table 1: General Thiol-Disulfide Redox Reaction

| Reactant(s) | Product(s) | Reaction Type |

|---|---|---|

| 2 R-SH (Thiol) | R-S-S-R (Disulfide) + 2H⁺ + 2e⁻ | Oxidation |

Amine Group Basicities and Protonation States in Chemical and Biological Mimics

The ethylamine (B1201723) side chain of 3-Mercaptotyramine confers basic properties to the molecule, a characteristic of most amines. libretexts.org The lone pair of electrons on the sp³-hybridized nitrogen atom can accept a proton (H⁺), allowing it to act as a Brønsted-Lowry base. libretexts.orgchemguide.co.uk When an amine reacts with an acid, it forms a corresponding ammonium (B1175870) salt. youtube.com

The basicity of an amine is influenced by several factors, including inductive effects, resonance (conjugation), and hybridization. masterorganicchemistry.com

Inductive Effects : Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen, making the lone pair more available to accept a proton and thus increasing basicity. libretexts.org

Resonance Effects : If the nitrogen's lone pair is in conjugation with a pi system (like a benzene (B151609) ring or a carbonyl group), it becomes delocalized, reducing its availability and making the amine less basic. masterorganicchemistry.com In 3-Mercaptotyramine, the amine is on an alkyl side chain and not directly attached to the aromatic ring, so its lone pair is localized, and it behaves as a typical alkylamine.

Hybridization : Basicity decreases as the s-character of the nitrogen's orbital increases (sp³ > sp² > sp). The nitrogen in 3-Mercaptotyramine is sp³-hybridized, contributing to its basicity. masterorganicchemistry.com

The protonation state of a molecule with multiple ionizable groups, like 3-Mercaptotyramine, is dependent on the pKa of each group and the pH of the surrounding environment. github.io The molecule has three such groups: the phenolic hydroxyl, the thiol, and the amine. At physiological pH (~7.4), the amine group (with a typical pKa of 9-11 for alkylamines) will be predominantly protonated (-NH₃⁺), while the thiol (pKa ~8-10) and phenolic hydroxyl (pKa ~10) groups will be largely in their neutral, protonated forms. nih.govlibretexts.org The exact pKa values can be influenced by the electronic effects of the other substituents on the ring.

Table 2: Typical pKa Values and Predicted Protonation States at Physiological pH (~7.4)

| Functional Group | Typical pKa Range | Predicted State at pH 7.4 |

|---|---|---|

| Aliphatic Amine | 9.0 - 11.0 | Protonated (-NH₃⁺) |

| Thiol | 8.0 - 10.0 | Protonated (-SH) |

Metal Ion Chelation and Coordination Chemistry Investigations

Chelating agents are molecules that can form multiple coordinate bonds with a single central metal ion, forming a stable, ring-like structure called a chelate. nih.govnih.gov This process is critical for both managing essential metals in biological systems and for treating toxic metal poisoning. nih.govmdpi.com

3-Mercaptotyramine possesses several functional groups capable of coordinating with metal ions: the soft sulfur donor of the thiol group, the borderline nitrogen donor of the amine group, and the hard oxygen donor of the phenolic hydroxyl group. This combination of "hard" and "soft" donor atoms makes it a potentially versatile chelating agent for a variety of metal ions. The thiol group, in particular, is a key feature of many successful chelating agents used in medicine, such as 2,3-Dimercaprol (BAL), which has a high affinity for metals like arsenic and lead. mdpi.com The ability of a molecule to act as a chelator depends on the number and arrangement of its donor atoms. The ortho-positioning of the thiol and hydroxyl groups on the phenyl ring of 3-Mercaptotyramine, along with the flexible ethylamine side chain, could allow for the formation of stable five- or six-membered chelate rings with a metal ion.

Table 3: Potential Metal Ion Chelation by Functional Groups Present in 3-Mercaptotyramine

| Functional Group | Donor Atom | Donor Type (HSAB Theory) | Example Metal Ions Bound |

|---|---|---|---|

| Thiol (-SH) | Sulfur | Soft | Hg²⁺, Cd²⁺, Pb²⁺, As³⁺ |

| Amine (-NH₂) | Nitrogen | Borderline | Cu²⁺, Ni²⁺, Zn²⁺ |

Electrophilic and Nucleophilic Character Research

The chemical character of 3-Mercaptotyramine is distinctly nucleophilic, although it has the potential to exhibit electrophilic properties under specific conditions.

Nucleophilic Character : The primary sources of nucleophilicity in 3-Mercaptotyramine are the thiol and amine groups.

Thiol Group : The thiol group, especially in its deprotonated thiolate form, is a powerful nucleophile. bohrium.com Thiolates readily participate in nucleophilic substitution and addition reactions. The nucleophilic reactivity of mercaptans is empirically related to their dissociation constants. bohrium.com

Amine Group : The lone pair of electrons on the nitrogen atom also makes the amine group a potent nucleophile. msu.edu It can attack electrophilic centers, a fundamental reaction in amine alkylation and acylation.

Electrophilic Character : While dominated by nucleophilicity, electrophilic character can emerge in 3-Mercaptotyramine.

Aromatic Ring : The phenyl ring is electron-rich due to the activating hydroxyl and thiol substituents, making it susceptible to electrophilic aromatic substitution. However, under oxidative conditions, the phenol (B47542) ring could be converted into a quinone-like species. Such quinones are known to be potent electrophiles that can react with nucleophiles, including other thiol groups. nih.gov This transformation would shift the molecule's character from nucleophilic to electrophilic, potentially leading to the arylation of other thiol-containing molecules. nih.gov

Protonated Amine : The protonated form of the amine group (-NH₃⁺) is an electrophile, but it is not a reactive site for nucleophilic attack in the same way as a carbonyl carbon. Its primary role is as a Brønsted-Lowry acid.

Enzymatic Inhibition and Mechanistic Studies

Catechol-O-Methyltransferase (COMT) Inhibition Research

COMT is a principal enzyme responsible for the degradation of catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine. nih.gov Its inhibition can lead to an increase in the bioavailability of these crucial signaling molecules. While 3-Mercaptotyramine Hydrochloride is recognized as a COMT inhibitor, detailed public-domain research on its specific inhibitory mechanisms remains limited. scbt.com The following subsections will, therefore, discuss the established methodologies used to characterize COMT inhibitors and hypothesize how this compound might interact with the enzyme based on its structural features and the known mechanisms of similar compounds.

Kinetic studies are fundamental to characterizing the nature and potency of an enzyme inhibitor. Such analyses determine key parameters like the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For COMT inhibitors, these studies typically involve incubating the enzyme with its substrate (like L-DOPA) and varying concentrations of the inhibitor. nih.gov

Table 1: Illustrative Kinetic Parameters for COMT Inhibitors

| Inhibitor | Type of Inhibition | Kᵢ (µM) |

| Tolcapone | Mixed | 0.02 |

| Entacapone | Competitive | 0.15 |

| 3-Mercaptotyramine | Hypothesized: Competitive | Data Not Available |

This table is for illustrative purposes and includes well-characterized COMT inhibitors to provide context. The entry for 3-Mercaptotyramine is hypothetical.

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. In the context of COMT, these studies help visualize how an inhibitor like this compound might fit into the enzyme's active site. The active site of COMT is well-characterized and contains a binding pocket for the catechol substrate and a SAM (S-adenosyl-L-methionine) binding site, which donates the methyl group.

The most definitive understanding of enzyme-inhibitor interactions comes from structural elucidation techniques like X-ray crystallography or cryo-electron microscopy. These methods provide a high-resolution, three-dimensional view of the enzyme-inhibitor complex, confirming the binding mode and revealing the precise atomic interactions.

Currently, there are no publicly available crystal structures of COMT in complex with this compound. However, analysis of existing COMT structures with other inhibitors reveals a conserved binding pocket. A future structural study of the 3-Mercaptotyramine-COMT complex would be invaluable to confirm the binding orientation predicted by molecular docking and to fully understand the role of the thiol group in the interaction.

Exploration of Other Enzyme System Modulations

Beyond COMT, the structural similarity of 3-Mercaptotyramine to tyramine (B21549) suggests potential interactions with other enzyme systems that metabolize tyramine. These include monoamine oxidases (MAO-A and MAO-B), which are crucial for the degradation of monoamine neurotransmitters. wikipedia.orgnih.gov The presence of the thiol group in 3-Mercaptotyramine could modulate its interaction with these enzymes compared to tyramine itself.

Furthermore, tyramine has been shown to interact with various other enzymes and receptors. nih.gov It is conceivable that this compound could also exhibit a broader range of enzymatic modulation. However, dedicated research is required to explore these potential off-target effects.

Table 2: Potential Enzyme Systems for 3-Mercaptotyramine Interaction

| Enzyme System | Known Substrate/Inhibitor | Potential Interaction with 3-Mercaptotyramine |

| Monoamine Oxidase (MAO) | Tyramine (substrate) | Potential for inhibition or as a substrate |

| α-Glucosidase | Tyramine derivatives (inhibitors) nih.gov | Potential inhibitory activity |

Theoretical Frameworks of Enzyme Inhibition by Thiol-Containing Analogs

The presence of a thiol (-SH) group in an inhibitor introduces specific chemical properties that can significantly influence its interaction with an enzyme. Thiol groups are nucleophilic and can form reversible covalent bonds (disulfide bridges) with cysteine residues in the enzyme's active site or other accessible regions. This covalent modification can lead to potent and sometimes irreversible inhibition.

The theoretical framework for the inhibition of enzymes by thiol-containing analogs often involves the following considerations:

Reversible Covalent Inhibition: The thiol group can react with a cysteine residue in the enzyme to form a disulfide bond. This bond can often be reversed by reducing agents.

Nucleophilic Attack: The thiol group can act as a nucleophile and attack electrophilic centers within the enzyme's active site.

Metal Chelation: Thiol groups can chelate metal ions that are essential for the enzyme's catalytic activity. COMT, for instance, is a magnesium-dependent enzyme.

In the case of this compound, the thiol group offers a reactive handle that could contribute to a unique inhibitory mechanism against COMT and potentially other enzymes. Further research is necessary to elucidate the precise nature of these interactions.

Dopamine Analog Studies and Receptor Interactions Non Clinical

In Vitro Receptor Binding Affinity Investigations in Cellular Models

Specific in vitro binding affinity data for 3-Mercaptotyramine Hydrochloride at dopamine (B1211576) receptors (D1-D5) are not documented in the available scientific literature. To provide context, the binding affinities of endogenous dopamine and its metabolite, 3-methoxytyramine (3-MT), are presented.

Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.gov Dopamine itself binds with high affinity to both D1 and D2 receptors. nih.gov Its metabolite, 3-methoxytyramine, where the 3-hydroxyl group is methylated, shows significantly reduced affinity for D1 and D2 receptors but retains a higher affinity for α2A-adrenergic receptors. nih.gov This highlights that modifications to the 3-position of the dopamine scaffold can dramatically alter receptor binding profiles. Given that 3-Mercaptotyramine also features a modification at this position, its binding affinity would need to be empirically determined through radioligand binding assays in cell lines expressing cloned human dopamine receptors. nih.gov Such studies typically use radiolabeled ligands like [³H]SCH23390 for D1-like receptors and [³H]spiperone for D2-like receptors to determine the inhibition constant (Ki) or IC50 of the test compound. nih.gov

Table 2: In Vitro Receptor Binding Affinities of Dopamine and a Related Metabolite

| Compound | Receptor | Binding Affinity (IC50, µM) | Cell Line | Source |

|---|---|---|---|---|

| Dopamine | D1 | 1.1 ± 0.16 | Cloned Human Receptors | nih.gov |

| D2 | 0.7 ± 0.3 | Cloned Human Receptors | nih.gov | |

| 3-Methoxytyramine | D1 | 121 ± 43 | Cloned Human Receptors | nih.gov |

| D2 | 36 ± 14 | Cloned Human Receptors | nih.gov |

Theoretical Modeling of Ligand-Receptor Interactions

Theoretical modeling studies specifically for this compound are absent from the literature. However, computational studies on dopamine and other ligands have provided significant insights into the binding pocket of dopamine receptors. nih.govmdpi.com

For most ligands, the interaction is anchored by a salt bridge between the protonated amine of the ligand and a conserved aspartic acid residue in the third transmembrane domain (Asp3.32) of the receptor. nih.gov The catechol ring of dopamine typically forms hydrogen bonds with a "serine microdomain" (involving serine residues on transmembrane domains 5, 6, and 7) within the binding pocket. nih.gov

For 3-Mercaptotyramine, it is hypothesized that its protonated amine would similarly interact with Asp3.32. The key difference would lie in the interactions of the substituted phenyl ring. The replacement of the 3-hydroxyl with a thiol group would alter the hydrogen bonding capacity. While the thiol group can still act as a hydrogen bond donor, the interaction would be weaker than that of a hydroxyl group. This could potentially reduce the binding affinity or alter the binding pose compared to dopamine. Molecular docking and molecular dynamics simulations would be required to predict the precise binding mode and to calculate the theoretical binding energy. mdpi.comnih.gov

There is no direct mechanistic research on how this compound modulates cellular signaling. The functional activity of this compound (i.e., whether it is an agonist, partial agonist, or antagonist at dopamine receptors) remains uncharacterized.

Generally, dopamine receptor activation triggers distinct downstream signaling cascades. D1-like receptors (D1 and D5) are typically coupled to the stimulatory G-protein, Gαs, which activates the enzyme adenylyl cyclase (AC). wikipedia.orgnih.gov This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govwikipedia.org In contrast, D2-like receptors (D2, D3, D4) are coupled to the inhibitory G-protein, Gαi, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. grantome.com

If 3-Mercaptotyramine were to act as an agonist at D1-like receptors, it would be expected to stimulate cAMP production. Conversely, if it were an agonist at D2-like receptors, it would inhibit cAMP formation. The ultimate effect on cellular function depends on which receptor subtypes it binds to with the highest affinity and its intrinsic efficacy at those receptors. Functional assays, such as measuring cAMP accumulation in response to the compound in cells expressing specific dopamine receptor subtypes, would be necessary to elucidate its signaling properties. doi.org

Metabolic Pathways and Biotransformation Research Non Human Clinical

In Vitro Enzymatic Biotransformation Studies

In vitro enzymatic biotransformation studies typically utilize subcellular fractions, such as liver microsomes and S9 fractions, or whole-cell systems like hepatocytes, from various preclinical species (e.g., rat, mouse, dog) to simulate metabolism in a controlled environment. These systems contain a wide array of drug-metabolizing enzymes.

For a compound with the structural features of 3-Mercaptotyramine, which possesses a primary amine and a thiol group, key enzymatic reactions would be anticipated. The primary amine suggests susceptibility to oxidative deamination by Monoamine Oxidases (MAO) , enzymes prevalent in mitochondria and responsible for the metabolism of tyramine (B21549) and other biogenic amines nih.govnih.govnih.gov. The presence of a mercapto (-SH) group points towards potential S-methylation , a common pathway for thiol-containing compounds, catalyzed by enzymes such as thiol S-methyltransferase researchgate.netnih.govnih.gov.

Hypothetical in vitro studies would involve incubating 3-Mercaptotyramine Hydrochloride with liver microsomes or hepatocytes and analyzing the disappearance of the parent compound and the formation of metabolites over time.

Table 1: Predicted In Vitro Biotransformation Reactions for 3-Mercaptotyramine

| Reaction Type | Predicted Metabolite Structure | Enzymatic System |

| Oxidative Deamination | 4-hydroxy-3-mercaptophenylacetaldehyde | Monoamine Oxidase (MAO) |

| S-Methylation | 3-(Methylthio)tyramine | Thiol S-methyltransferase |

| Aromatic Hydroxylation | 3-Mercapto-4,5-dihydroxyphenylethylamine | Cytochrome P450 (CYP) |

Metabolite Identification and Structural Characterization (In Vitro)

Following incubation in in vitro systems, the identification and structural characterization of metabolites are performed using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). High-resolution mass spectrometry (HR-MS) would be employed to determine the elemental composition of potential metabolites, while tandem mass spectrometry (MS/MS) would provide fragmentation patterns to elucidate their structures.

Based on the predicted biotransformation pathways, the following metabolites of 3-Mercaptotyramine would be anticipated:

4-hydroxy-3-mercaptophenylacetaldehyde: Formed via oxidative deamination of the primary amine by MAO. This aldehyde is typically unstable and may be further oxidized to the corresponding carboxylic acid, 4-hydroxy-3-mercaptophenylacetic acid, or reduced to the alcohol.

3-(Methylthio)tyramine: Resulting from the S-methylation of the thiol group. This metabolite would have a distinct mass shift corresponding to the addition of a methyl group.

Hydroxylated Metabolites: Aromatic hydroxylation, a common Phase I reaction catalyzed by cytochrome P450 enzymes, could occur on the phenyl ring, leading to the formation of catechol-like structures.

The structural confirmation of these metabolites would ideally involve comparison with synthesized reference standards.

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems (In Vitro)

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of xenobiotics. For phenylethylamine derivatives, CYP enzymes, particularly CYP2D6, are known to be involved in their metabolism researchgate.netwikipedia.org. Therefore, it is highly probable that CYP enzymes would play a role in the biotransformation of 3-Mercaptotyramine, primarily through aromatic hydroxylation.

To investigate the specific CYP isoforms involved, in vitro studies would utilize recombinant human CYP enzymes expressed in systems like baculovirus-infected insect cells. By incubating this compound with a panel of individual CYP isoforms, the relative contribution of each enzyme to its metabolism can be determined.

Other significant biotransforming systems would include:

Monoamine Oxidases (MAO-A and MAO-B): As discussed, these are key enzymes in the metabolism of tyramine and are expected to catalyze the oxidative deamination of 3-Mercaptotyramine nih.govnih.gov.

Thiol S-methyltransferase: This enzyme is responsible for the methylation of the sulfhydryl group, a common detoxification pathway for thiol-containing compounds researchgate.netnih.govnih.gov.

Table 2: Predicted Biotransforming Enzymes for 3-Mercaptotyramine

| Enzyme Family | Specific Enzyme(s) | Predicted Metabolic Reaction |

| Monoamine Oxidases | MAO-A, MAO-B | Oxidative Deamination |

| Cytochrome P450 | CYP2D6 (predicted), other CYPs | Aromatic Hydroxylation |

| Methyltransferases | Thiol S-methyltransferase | S-Methylation |

Theoretical Prediction of Metabolic Fates

In the absence of direct experimental data, computational or in silico models are valuable tools for predicting the metabolic fate of a compound. These models use algorithms based on known metabolic reactions and substrate specificities of various enzymes. Software can predict the sites of metabolism on a molecule and the likely metabolites that will be formed.

For 3-Mercaptotyramine, these predictive models would likely highlight the primary amine and the thiol group as the most probable sites of metabolic attack. The predictions would be based on the vast databases of metabolic transformations of structurally similar compounds.

The predicted metabolic pathways would include:

Oxidative Deamination: The primary amine is a prime target for MAO, leading to an aldehyde intermediate that can be further metabolized.

S-Methylation: The thiol group is susceptible to methylation, a common Phase II conjugation reaction that often leads to detoxification.

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation by CYP enzymes, increasing the polarity of the molecule and facilitating its excretion.

These theoretical predictions serve as a crucial guide for designing and interpreting subsequent in vitro and in vivo metabolism studies.

Derivatives and Structure Activity Relationship Sar Investigations

Design and Synthesis of Novel 3-Mercaptotyramine Analogs

The design of novel 3-Mercaptotyramine analogs is a strategic process aimed at enhancing desired biological activities while minimizing potential off-target effects. The synthesis of these new chemical entities often involves multi-step reaction sequences that allow for the introduction of diverse chemical functionalities.

A common approach to generating a library of analogs begins with the protection of reactive functional groups, such as the thiol and amine, to prevent unwanted side reactions. The synthesis of phenethylamine (B48288) derivatives, a class to which 3-Mercaptotyramine belongs, has been extensively documented. For instance, the synthesis of 1-alkyl-2-phenylethylamine derivatives has been achieved, providing a template for potential synthetic routes to 3-Mercaptotyramine analogs with modifications at the α-carbon of the ethylamine (B1201723) side chain. nih.gov

The general synthetic strategy for creating analogs of 3-Mercaptotyramine would likely involve:

Protection: The thiol and primary amine groups are protected using suitable protecting groups that are stable to the subsequent reaction conditions and can be removed selectively.

Modification: The core structure is then modified. This could involve alkylation or acylation of the amine, substitution on the aromatic ring, or modification of the thiol group.

Deprotection: Finally, the protecting groups are removed to yield the desired analog.

For example, to synthesize N-substituted analogs, the protected 3-Mercaptotyramine core could be reacted with various alkyl halides or acyl chlorides. Aromatic ring-substituted analogs could be synthesized starting from appropriately substituted phenol (B47542) precursors.

Systematic Modification of Thiol and Amine Functionalities

The thiol (-SH) and amine (-NH2) groups of 3-Mercaptotyramine are key functional moieties that are expected to play a significant role in its biological activity. Systematic modification of these groups is a cornerstone of SAR studies.

The primary amine is a common feature in many neurotransmitters and psychoactive compounds, and its modification can profoundly affect pharmacological properties. In studies of β-phenethylamine derivatives, the nature of the substituent on the nitrogen atom has been shown to be critical for activity at various receptors and transporters. biomolther.org For instance, N-benzyl substitution in some phenethylamines has been found to increase affinity and potency at serotonin (B10506) receptors. mdpi.com

The thiol group is a nucleophilic and redox-active moiety. Its presence suggests potential roles in antioxidant activity or covalent interactions with biological targets. Modification of the thiol to thioethers (-SR), disulfides (-S-S-R), or sulfoxides (-S(O)R) would systematically probe the importance of the free thiol for activity. The synthesis of thiazinanone derivatives from 3-mercaptopropionic acid demonstrates chemical strategies that could be adapted to modify the thiol group in 3-Mercaptotyramine. nih.gov

| Analog | Modification | Predicted Property |

|---|---|---|

| N-Methyl-3-mercaptotyramine | Methylation of the amine | Altered receptor binding affinity and selectivity |

| N-Acetyl-3-mercaptotyramine | Acetylation of the amine | Reduced basicity, potentially altered blood-brain barrier penetration |

| 3-(Methylthio)tyramine | Methylation of the thiol | Loss of free thiol-related activities (e.g., antioxidant) |

| 3-Mercaptotyramine disulfide dimer | Oxidation of the thiol | Potential for redox cycling and altered duration of action |

Influence of Aromatic Ring Substitutions on Molecular Activity

The phenolic hydroxyl group and the position of the thiol group on the aromatic ring are defining features of 3-Mercaptotyramine. Introducing additional substituents onto the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The principles of aromatic substitution in medicinal chemistry are well-established. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or alkyl groups can increase the electron density of the aromatic ring, potentially enhancing binding to certain protein targets. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the ring's electron density and can alter the pKa of the phenolic hydroxyl group. nih.gov

In studies of other phenolic compounds, such as coumarin (B35378) derivatives, the position and nature of substituents on the aromatic ring have been shown to be critical for biological activity. For example, the introduction of electron-withdrawing groups has been found to enhance the antifungal activity of certain coumarins. mdpi.com Similarly, in phenethylamine derivatives, substitutions on the phenyl ring have been shown to have a significant impact on their affinity for serotonin receptors. nih.gov

| Analog | Substitution | Predicted Effect |

|---|---|---|

| 5-Chloro-3-mercaptotyramine | Electron-withdrawing group (Cl) | Altered pKa of the phenolic hydroxyl, potential for altered receptor interactions |

| 2-Methoxy-3-mercaptotyramine | Electron-donating group (OCH3) | Increased lipophilicity, potential for enhanced membrane permeability |

| 5-Nitro-3-mercaptotyramine | Strong electron-withdrawing group (NO2) | Significant change in electronic profile, potential for altered metabolic stability |

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the SAR of novel compounds, thereby accelerating the drug discovery process. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can offer insights into the molecular interactions between a ligand and its target protein.

Molecular docking simulations can be used to predict the binding mode of 3-Mercaptotyramine and its analogs within the active site of a target protein. This can help to rationalize observed SAR data and guide the design of new analogs with improved binding affinity. For instance, docking studies of β-phenethylamine derivatives have been used to predict their interactions with the dopamine (B1211576) transporter. biomolther.org

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) with activity, QSAR models can be developed to predict the activity of untested analogs. Such models have been successfully applied to various classes of compounds, including phenethylamine and tryptamine (B22526) derivatives, to guide the design of new ligands with desired properties. nih.gov

The application of these computational methods to a library of 3-Mercaptotyramine analogs would be invaluable for elucidating the key structural features required for a desired pharmacological effect and for prioritizing the synthesis of the most promising candidates.

Advanced Analytical Methodologies for 3 Mercaptotyramine Hydrochloride Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 3-Mercaptotyramine Hydrochloride, providing powerful means for its separation from related substances and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Developing a robust HPLC method is crucial for achieving accurate and reproducible results.

Methodological Principles: A reversed-phase HPLC (RP-HPLC) method is commonly developed for the simultaneous determination of polar analytes. nih.gov The separation is typically achieved under isocratic conditions (constant mobile phase composition) using a C18 column, which contains a non-polar stationary phase. nih.govnih.gov The mobile phase generally consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to elute the compound from the column. nih.govakjournals.com For aminothiols, ion-pairing reversed-phase liquid chromatography can be employed, where a specific tagging reagent reacts with the thiol group to form a stable derivative that can be detected by UV-Vis absorption. akjournals.com

Key Development Parameters: Method development involves the systematic optimization of several parameters to ensure the chromatographic system is suitable for the intended analysis. nih.gov This process, known as method validation, assesses linearity, precision, accuracy, specificity, and robustness. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the method's sensitivity. akjournals.com

Interactive Table: Typical Parameters for RP-HPLC Method Development

| Parameter | Typical Condition/Setting | Purpose | Citation |

|---|---|---|---|

| Column | C18 (e.g., 4.6 mm × 250 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Elutes the analyte from the column; composition is adjusted for optimal separation. | nih.govakjournals.com |

| Flow Rate | 0.7 - 1.5 mL/min | Controls the speed of the mobile phase and affects retention time and resolution. | nih.govnih.gov |

| Detection | UV-Vis Detector (e.g., at 315 nm after derivatization) | Measures the analyte concentration as it elutes from the column. | akjournals.com |

| Injection Volume | 20 µL | The volume of the sample introduced into the HPLC system. |

| Derivatization | Thiol-specific tagging reagent (e.g., BCPB) | Increases detectability by adding a UV-absorbing chromophore to the thiol group. | akjournals.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for chemical analysis. However, its application to polar and low-volatility compounds like this compound requires a critical preparatory step known as derivatization. researchgate.net

The Necessity of Derivatization: Direct GC analysis of this compound is challenging due to the presence of active hydrogen atoms in its hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups. These functional groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in the GC injector and column. jfda-online.comsigmaaldrich.com Derivatization modifies these functional groups to increase the analyte's volatility and thermal stability, making it suitable for GC analysis. researchgate.netjfda-online.comweber.hu

Common Derivatization Strategies: The primary goal of derivatization is to replace the active hydrogens with more stable, non-polar groups. weber.hu The main categories of derivatization reactions for this purpose are silylation and acylation. jfda-online.com

Silylation: This is one of the most common derivatization techniques in GC. jfda-online.com It involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com This reaction replaces the active hydrogens on the hydroxyl, amine, and thiol groups with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile. sigmaaldrich.comweber.hu

Acylation: This method uses reagents like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), or trifluoroacetic anhydride (TFAA) to introduce an acyl group. nih.gov This approach is effective for derivatizing amine and hydroxyl groups, improving chromatographic efficiency and detector response. jfda-online.comnih.gov

Interactive Table: Common Derivatization Reagents for GC Analysis

| Reagent Class | Example Reagent | Target Functional Groups | Purpose | Citation |

|---|---|---|---|---|

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -COOH, -NH, -SH | Replaces active hydrogens with a TMS group to increase volatility and thermal stability. | jfda-online.comsigmaaldrich.comweber.hu |

| Acylating Agents | Pentafluoropropionic anhydride (PFPA) | -OH, -NH2 | Improves chromatographic efficiency and enhances detector response. | jfda-online.comnih.gov |

| Acylating Agents | Heptafluorobutyric anhydride (HFBA) | -OH, -NH2 | Similar to PFPA, used to create stable, volatile derivatives for GC-MS analysis. | nih.gov |

| Alkylation/Esterification | Trimethylchlorosilane (TMCS) | -OH, -COOH | Often used as a catalyst with silylating agents to improve reaction efficiency, especially for hindered groups. | jfda-online.comsigmaaldrich.com |

Spectroscopic Characterization in Complex Biological or Chemical Matrices

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and for its identification within complex samples.

Nuclear Magnetic Resonance (NMR) for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in the molecule. The spectrum displays signals at different chemical shifts (ppm), where the position of a signal indicates the electronic environment of the proton. The integration value of a signal corresponds to the number of protons it represents, and the splitting pattern (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, which helps to piece together the molecular structure. nih.gov For this compound, distinct signals would be expected for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups in the ethylamine (B1201723) side chain, and the protons on the hydroxyl, amine, and thiol groups.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. youtube.com Each unique carbon atom in the structure gives a distinct signal in the spectrum. libretexts.org The chemical shift of each carbon signal is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom). youtube.comlibretexts.org For instance, the carbons in the aromatic ring would appear in a specific downfield region (typically 100-150 ppm), while the aliphatic side-chain carbons would appear further upfield. youtube.com

Interactive Table: Predicted NMR Chemical Shift Regions for this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) | Rationale | Citation |

|---|---|---|---|---|

| ¹H | Aromatic protons (Ar-H) | 6.5 - 8.0 | Protons attached to the benzene (B151609) ring are deshielded. | nih.gov |

| ¹H | Methylene protons (-CH₂-CH₂-NH₂) | 2.5 - 3.5 | Protons adjacent to the electron-withdrawing amine group. | |

| ¹H | Methylene protons (Ar-CH₂-) | 2.5 - 3.0 | Protons adjacent to the aromatic ring. | |

| ¹H | Hydroxyl proton (-OH) | Variable (4.0 - 7.0) | Chemical shift is concentration and solvent dependent. | |

| ¹H | Amine protons (-NH₂) | Variable (1.0 - 5.0) | Chemical shift is concentration and solvent dependent. | |

| ¹H | Thiol proton (-SH) | Variable (1.0 - 4.0) | Chemical shift is concentration and solvent dependent. | |

| ¹³C | Aromatic carbons (C-Ar) | 110 - 160 | Carbons within the benzene ring system. | youtube.comlibretexts.org |

| ¹³C | Methylene carbon (-CH₂-N) | 35 - 50 | Aliphatic carbon attached to a nitrogen atom. | youtube.com |

| ¹³C | Methylene carbon (Ar-CH₂) | 25 - 40 | Aliphatic carbon attached to an aromatic ring. | youtube.com |

Mass Spectrometry (MS) for Fragmentation and Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk

This high-energy molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragment ions is unique to the molecule's structure and serves as a molecular fingerprint. chemguide.co.ukyoutube.com The analysis of these fragmentation patterns allows researchers to confirm the identity of the compound. youtube.com The most intense peak in the spectrum is called the base peak, which corresponds to the most stable fragment ion formed. chemguide.co.uklibretexts.org

Common Fragmentation Pathways: For this compound, fragmentation would likely occur at the bonds adjacent to the functional groups.

Benzylic cleavage: The bond between the two ethyl carbons is susceptible to cleavage, leading to the formation of a stable benzylic cation.

Cleavage alpha to the amine: The C-C bond alpha to the nitrogen atom can break, resulting in the loss of a CH₂NH₂ radical.

Loss of small neutral molecules: The loss of molecules like H₂S or H₂O from the molecular ion can also occur.

Interactive Table: Potential Mass Spectral Fragments of 3-Mercaptotyramine

| Fragment Ion | Proposed Structure | m/z (approx.) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₈H₁₁NOS]⁺ | 169 | Ionization of the parent molecule. |

| [M - CH₂NH₂]⁺ | 139 | Cleavage of the C-C bond alpha to the nitrogen atom. | |

| [M - SH]⁺ | 136 | Loss of the sulfhydryl radical. | |

| [M - H₂S]⁺ | 135 | Elimination of a neutral hydrogen sulfide (B99878) molecule. |

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection of electroactive compounds like this compound. electrochemsci.orgnih.gov These techniques are based on measuring the current or potential changes that occur when the analyte undergoes an oxidation or reduction reaction at an electrode surface.

Sensor Development: Modern electrochemical sensors often utilize modified electrodes to enhance sensitivity and selectivity. electrochemsci.org For instance, glassy carbon electrodes (GCE) or indium tin oxide (ITO) electrodes can be modified with nanomaterials like reduced graphene oxide (ErGO) or metallic nanoparticles. electrochemsci.orgnih.govmdpi.com These modifications increase the electrode's surface area and catalytic activity towards the oxidation of the target analyte. electrochemsci.org

Another advanced approach involves the use of molecularly imprinted polymers (MIPs). researchgate.netnih.gov A MIP is a polymer synthesized in the presence of the target molecule (the template), creating specific recognition sites that can selectively bind the analyte, thereby improving the sensor's specificity. researchgate.net

Analytical Techniques: Several electrochemical techniques can be employed for quantification:

Cyclic Voltammetry (CV): Used to study the electrochemical properties of the analyte and the stability of the modified electrode. electrochemsci.org

Differential Pulse Voltammetry (DPV) and Amperometry: These are highly sensitive techniques used for quantitative analysis, providing a linear response over a specific concentration range. electrochemsci.orgmdpi.comresearchgate.net

Given that 3-Mercaptotyramine is a structural analog of tyramine (B21549), the successful development of electrochemical sensors for tyramine provides a strong precedent for creating similar sensors for 3-Mercaptotyramine. electrochemsci.orgnih.govmdpi.comresearchgate.netnih.gov

Interactive Table: Performance of Electrochemical Sensors for Tyramine Detection

| Electrode System | Analytical Technique | Linear Range | Limit of Detection (LOD) | Citation |

|---|---|---|---|---|

| MIP film-coated electrode | DPV / EIS | 290 µM - 2.64 mM | 159 µM / 168 µM | researchgate.netnih.gov |

| Ag-substituted ZnO nano-flower/GCE | Amperometry | 1 - 900 µM | 0.03 µM | electrochemsci.org |

| ITO/APTES/ErGO electrode | Voltammetry | 1 - 100 nM & 1 - 100 µM | 0.1 nM | nih.gov |

| ERGO/GCE | DPV | 0.1 - 25 µM | 0.03 µM | mdpi.com |

Hyphenated Techniques for Comprehensive Sample Analysis

Hyphenated techniques involve the powerful combination of a separation technique with a spectroscopic detection method, providing a multidimensional analytical approach. scbt.com This integration allows for the separation of complex mixtures and the subsequent identification and quantification of individual components with a high degree of certainty. For a compound like this compound, which contains reactive functional groups (thiol, amine, and phenol), these techniques are invaluable for its detailed characterization in research settings. The most relevant hyphenated techniques for the analysis of this compound include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique that combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. waters.com It is a method of choice for the analysis of non-volatile and thermally labile compounds like this compound.

Research Findings: In the analysis of similar biogenic amines and sulfur-containing compounds, reversed-phase chromatography is commonly employed. An acidic mobile phase is often used to ensure the protonation of the amine group, leading to good peak shape and retention. A C18 column is a common choice for the separation. ekb.egresearchgate.net The mass spectrometer, typically a tandem quadrupole (MS/MS) system, allows for selective and sensitive detection using modes like Multiple Reaction Monitoring (MRM). ekb.eg While specific studies on this compound are limited, research on related compounds demonstrates the utility of LC-MS/MS for quantification in complex biological matrices. mdpi.com For instance, a study on other biogenic amines using UHPLC-MS/MS reported limits of detection (LOD) in the range of 0.1 to 1.0 mg/kg. mdpi.com

Interactive Table: Typical LC-MS/MS Parameters for Biogenic Amine Analysis

| Parameter | Typical Value/Condition |

| Chromatographic Column | C18 or Phenyl column (e.g., 2.1 x 100 mm, 2.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Example) | Precursor ion (MH+) -> Product ion(s) |

| Limit of Detection (LOD) | ng/mL to µg/mL range |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. jfda-online.comsigmaaldrich.com

Research Findings: The multiple active hydrogens in 3-Mercaptotyramine (on the phenolic, amine, and thiol groups) make it an ideal candidate for silylation. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, creating a more volatile derivative suitable for GC analysis. The resulting mass spectra would exhibit characteristic fragmentation patterns that can be used for identification. For example, the analysis of derivatized amino acids, which also contain amine groups, is a well-established application of GC-MS. sigmaaldrich.com While specific derivatization protocols for 3-Mercaptotyramine are not widely published, the general principles of derivatizing similar functional groups are directly applicable.

Interactive Table: Potential GC-MS Analysis Parameters for Derivatized 3-Mercaptotyramine

| Parameter | Typical Value/Condition |

| Derivatization Reagent | BSTFA with 1% TMCS, or MSTFA |

| GC Column | DB-5ms or similar non-polar capillary column |

| Injection Mode | Splitless |

| Oven Temperature Program | Ramped, e.g., 100°C to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Expected Derivative | Tri-TMS-3-Mercaptotyramine |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. nih.gov Given that this compound exists as a cation at low pH, CE-MS is a promising technique for its analysis.

Research Findings: CE-MS offers the advantages of high separation efficiency, short analysis times, and low sample and reagent consumption. researchgate.net It has been successfully applied to the analysis of various biogenic amines in complex samples. elsevierpure.com The separation in CE is based on the electrophoretic mobility of the analytes in an electric field. The coupling to a mass spectrometer provides sensitive and selective detection. For the analysis of 3-Mercaptotyramine, a low-pH background electrolyte would be used to ensure the analyte is positively charged. Stacking techniques can be employed to enhance sensitivity. nih.gov

Interactive Table: Illustrative CE-MS Parameters for 3-Mercaptotyramine Analysis

| Parameter | Typical Value/Condition |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d.) |

| Background Electrolyte (BGE) | Acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 3.5) |

| Separation Voltage | 20 - 30 kV |

| Injection Mode | Hydrodynamic or electrokinetic |

| Ionization Interface | Electrospray Ionization (ESI) |

| Mass Analyzer | TOF or Ion Trap |

| Expected Migration | Cationic migration towards the cathode |

Theoretical and Computational Chemistry Applications

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) provides the fundamental framework for understanding the electronic structure of a molecule, which in turn governs its chemical reactivity. youtube.comnih.gov Methods like Density Functional Theory (DFT) are powerful tools for this purpose, enabling the calculation of various electronic properties of 3-Mercaptotyramine. nih.govnih.gov

A primary focus of QM calculations would be to analyze the distinct functional groups of 3-Mercaptotyramine: the phenol (B47542), thiol (-SH), and the protonated amine (-NH3+) of the hydrochloride salt. Calculations can determine the distribution of electron density across the molecule and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap typically suggests higher reactivity.

Furthermore, QM methods can generate an electrostatic potential (ESP) map. This map visualizes the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the electron-rich thiol group as a likely site for electrophilic attack and the positively charged aminium group as a site for interaction with negatively charged residues in a biological target. Reactivity descriptors, such as Fukui functions, could be calculated to provide a quantitative measure of the reactivity at each atomic site, predicting susceptibility to nucleophilic or electrophilic attack.

Illustrative Data: The following table presents hypothetical results from a DFT calculation on 3-Mercaptotyramine, illustrating the type of data that such a study would yield.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and interactions. |

This data is for illustrative purposes only and does not represent experimentally verified results.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. proquest.comnih.gov This technique is invaluable for understanding how a small molecule like 3-Mercaptotyramine might interact with a biological macromolecule, such as an enzyme or a receptor. capes.gov.bracs.org

In a typical MD simulation, the 3-Mercaptotyramine molecule and its target protein are placed in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a period ranging from nanoseconds to microseconds. nih.gov

These simulations can reveal:

Binding Modes: The preferred orientation of 3-Mercaptotyramine when it binds to a protein's active site.

Key Interactions: The specific amino acid residues that form hydrogen bonds, ionic interactions, or van der Waals contacts with the compound. For 3-Mercaptotyramine, this would likely involve its hydroxyl, thiol, and aminium groups.

Conformational Changes: How the protein's structure might change upon binding of the ligand. capes.gov.br

Binding Free Energy: Advanced MD techniques can be used to calculate the free energy of binding, providing a quantitative estimate of the compound's affinity for its target.

Illustrative Data: The table below shows hypothetical key interactions between 3-Mercaptotyramine and a target enzyme's active site, as might be identified from an MD simulation.

| 3-Mercaptotyramine Group | Interacting Amino Acid | Type of Interaction |

| Phenolic -OH | Aspartate 121 | Hydrogen Bond (Donor) |

| Thiol -SH | Serine 88 | Hydrogen Bond (Donor/Acceptor) |

| Ammonium (B1175870) -NH3+ | Glutamate 215 | Salt Bridge (Ionic) |

| Aromatic Ring | Phenylalanine 150 | Pi-Pi Stacking |

This data is for illustrative purposes only and does not represent experimentally verified results.

Predictive Modeling of Molecular Stability and Transformations

Computational models can be used to predict the chemical stability of 3-Mercaptotyramine and its likely transformation products under various conditions. The thiol group is of particular interest as it is susceptible to oxidation.

Predictive models can simulate the reaction pathways for the oxidation of the thiol in 3-Mercaptotyramine, which could lead to the formation of a disulfide-linked dimer or other oxidized species. chemrxiv.org Computational algorithms can predict the susceptibility of cysteine thiols in proteins to oxidation based on factors like solvent accessibility and pKa. numberanalytics.comneovarsity.org These principles can be applied to small molecules as well. By calculating properties like the pKa of the thiol group and its accessibility to solvent, models can estimate its reactivity towards oxidizing agents. numberanalytics.com Recent studies have developed predictive models for thiol reactivity based on parameters like electron affinity, which can be calculated using DFT. omicstutorials.comdrugdesign.org Such a model could be applied to 3-Mercaptotyramine to forecast its reactivity with biological thiols like glutathione (B108866).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. cambridge.org The fundamental principle is that the structure of a molecule determines its properties and, consequently, its biological effect.

To build a QSAR model for analogues of 3-Mercaptotyramine, one would follow these general steps:

Data Collection: Synthesize and test a series of compounds with structural variations (e.g., changing the position of the thiol group, adding substituents to the aromatic ring) for a specific biological activity.

Descriptor Calculation: For each molecule, calculate a set of numerical values known as "molecular descriptors." These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors (e.g., molecular shape, electrostatic fields).

Model Development: Use statistical methods (like multiple linear regression or machine learning algorithms) to build an equation that correlates the descriptors with the biological activity. cambridge.org

Validation: Test the model's predictive power on a set of compounds not used in its development.

A validated QSAR model could then be used to predict the activity of new, unsynthesized analogues of 3-Mercaptotyramine, helping to prioritize which compounds to synthesize and test in the lab, thereby streamlining the drug discovery process.

Emerging Research Avenues and Future Directions

Integration with Systems Biology Approaches

The integration of 3-Mercaptotyramine Hydrochloride into systems biology heralds a new era of understanding its complex interactions within biological networks. Systems biology, which seeks to comprehend the entirety of biological systems by studying the relationships between their various parts, provides a powerful framework for elucidating the multifaceted effects of this compound. By employing high-throughput technologies such as genomics, proteomics, and metabolomics, researchers can map the global changes induced by this compound in a cell or organism.

This holistic approach allows for the identification of not only the primary targets of this compound but also its off-target effects and downstream signaling cascades. For instance, by analyzing the complete set of proteins (the proteome) that interact with the compound, scientists can uncover novel mechanisms of action and previously unknown biological pathways that are modulated. This is a significant advancement from traditional methods that often focus on a single target or pathway in isolation. The ability to perturb biological systems with small molecules like this compound and observe the system-wide response is at the heart of chemical biology and drug discovery. nih.gov

The insights gained from these systems-level analyses are crucial for building predictive models of the compound's behavior. These models can simulate how variations in genetic background or environmental conditions might alter the cellular response to this compound, paving the way for personalized medicine approaches.

Role in Oxidative Stress Research Models (In Vitro/Cellular)

In the realm of oxidative stress research, this compound is a valuable tool for investigating the intricate balance between oxidants and antioxidants within a cellular environment. Oxidative stress, implicated in a wide array of diseases, arises from an overproduction of reactive oxygen species (ROS) that overwhelms the cell's antioxidant defenses. mdpi.commdpi.com In vitro models, such as cultured cells, provide a controlled setting to study the mechanisms of oxidative damage and the efficacy of potential protective agents.

Researchers utilize various in vitro assays to assess the impact of compounds on oxidative stress parameters. For example, the thiobarbituric acid-reactive substances (TBA-RS) assay measures lipid peroxidation, a key indicator of oxidative damage to cell membranes. nih.gov Another common method involves the use of fluorescent probes like 2',7'-dihydrodichlorofluorescein (DCFH), which becomes fluorescent in the presence of ROS, allowing for their quantification within cells. nih.govnih.gov

Studies have demonstrated that certain compounds can mitigate the detrimental effects of induced oxidative stress in cellular models. For instance, in models where oxidative stress is triggered by agents like glutaric acid or catechol, the co-administration of antioxidant compounds has been shown to reduce ROS levels and protect cells from damage. mdpi.comnih.gov These in vitro systems are instrumental in screening for novel antioxidant molecules and elucidating their mechanisms of action, such as the scavenging of specific radical species or the upregulation of endogenous antioxidant enzymes. mdpi.comnih.gov The use of this compound in such models can help to dissect its specific contribution to cellular redox homeostasis.

Table 1: In Vitro Oxidative Stress Model Parameters

| Parameter | Description | Typical Inducing Agent(s) |

| Lipid Peroxidation | Measures oxidative degradation of lipids in cell membranes. | Glutaric Acid, Catechol mdpi.comnih.gov |

| Reactive Oxygen Species (ROS) Levels | Quantifies the amount of reactive oxygen species within cells. | H₂O₂, Catechol mdpi.comnih.gov |

| Cell Viability | Assesses the number of living cells after exposure to an oxidative insult. | DPPH, Catechol mdpi.comnih.gov |

| Gene and Protein Expression | Analyzes the expression of genes and proteins involved in the oxidative stress response, such as Heme oxygenase-1 (HO-1). | Catechol mdpi.com |

Application in Advanced Chemical Biology Probes

The development of advanced chemical biology probes is a rapidly advancing field that aims to create small molecules for studying and manipulating biological processes with high precision. nih.govresearchgate.net These probes are essential tools for identifying the targets of bioactive compounds and understanding their mechanism of action in a complex cellular environment. nih.govnih.gov this compound, with its specific chemical functionalities, holds potential for being developed into or incorporated within such sophisticated probes.

A key strategy in chemical probe development is the introduction of a "handle" into the molecule that allows for its detection or isolation. This can be achieved through techniques like photo-affinity labeling, where a photoreactive group is attached to the compound. Upon photoactivation, the probe covalently binds to its target proteins, which can then be identified using proteomic methods. Another approach involves the use of "click chemistry," which allows for the efficient and specific attachment of reporter tags, such as fluorescent dyes or biotin, to the probe once it has bound to its target. nih.gov

The ultimate goal is to create probes that can be used in living cells or even whole organisms to study biological processes in real-time. nih.gov This requires careful design to ensure that the probe retains its biological activity and can penetrate cell membranes. The insights gained from using these probes are invaluable for validating drug targets and understanding the polypharmacology of small molecules—that is, their ability to interact with multiple targets. nih.gov

Development of Novel Analytical Standards for Related Compounds

The accurate quantification and identification of chemical compounds are fundamental to all aspects of chemical and pharmaceutical research. This necessitates the availability of high-purity analytical standards. This compound can serve as a crucial reference material in the development of new analytical methods for the detection and characterization of related compounds, such as its analogues and metabolites.

As a well-characterized compound with a defined chemical structure (C₈H₁₁NOS•HCl) and molecular weight (205.71), this compound provides a benchmark for techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. scbt.com By using it as a standard, researchers can develop and validate new analytical protocols with improved sensitivity, specificity, and accuracy.

This is particularly important in drug metabolism and pharmacokinetic studies, where it is essential to track the fate of a compound and its various transformation products within a biological system. The availability of a reliable analytical standard like this compound ensures the consistency and comparability of data across different laboratories and studies, which is a cornerstone of robust scientific research.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-Mercaptotyramine Hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves functionalization of tyramine derivatives with thiol groups via nucleophilic substitution or acylation reactions. For example, the thiol group can react with electrophilic agents (e.g., acyl chlorides) under controlled pH and temperature to form stable intermediates. Solvent choice (polar organic solvents like DMF or methanol) is critical for solubility and reaction kinetics .

- Optimization : Reaction yields depend on stoichiometric ratios, catalyst use (e.g., TCEP for thiol stabilization), and purification via recrystallization or column chromatography. Impurity profiles should be monitored using HPLC or LC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

- Analytical Techniques :

- NMR spectroscopy (¹H/¹³C) to verify amine and thiol proton environments.

- Mass spectrometry (MS) for molecular weight confirmation and fragmentation patterns.

- FT-IR to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, amine N-H bends).

- X-ray crystallography for solid-state structure elucidation, particularly for metal-complexed forms .

Q. What experimental approaches are used to assess this compound’s role as a COMT inhibitor in biochemical assays?

- Inhibition Assays :

- Enzyme kinetics : Measure IC₅₀ values using purified COMT isoforms (soluble vs. membrane-bound) and substrates like dopamine or epinephrine.

- Reversibility testing : Pre-incubate COMT with the inhibitor, then add excess substrate to determine recovery of enzyme activity .

Advanced Research Questions

Q. How do the nucleophilic thiol group and amine functionality of this compound influence its reactivity in redox and catalytic systems?

- Thiol Reactivity : The -SH group participates in disulfide bond formation, metal chelation (e.g., Cu²⁺, Fe³⁺), and redox cycling, which can be quantified via cyclic voltammetry. Steric hindrance from the tyramine backbone may limit reaction rates in bulky electrophiles .

- Amine Interactions : The protonated amine enhances solubility in aqueous buffers and facilitates electrostatic interactions with enzyme active sites (e.g., COMT’s Mg²⁺-binding domain) .